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molecular formula C12H11BrN2O B8470688 6-Bromo-2-(1-ethoxyvinyl)quinoxaline

6-Bromo-2-(1-ethoxyvinyl)quinoxaline

Cat. No. B8470688
M. Wt: 279.13 g/mol
InChI Key: GYEBEQHPMLXUNG-UHFFFAOYSA-N
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Patent
US09303007B2

Procedure details

NBS (55.1 mg, 0.310 mmol) was added to a solution of 6-bromo-2-(1-ethoxyvinyl)quinoxaline (72 mg, 0.26 mmol) in THF (2 mL) and water (0.500 mL) and the mixture was stirred at rt for 2 h. The reaction was diluted with MeOH and purified by prep HPLC (H2O-MeOH with 10 mM NH4OAc buffer) to yield 2-bromo-1-(6-bromoquinoxalin-2-yl)ethanone (50 mg, 0.15 mmol, 59% yield) as white solid. LC-MS retention time 2.40 min; m/z 329 [M+H]+. (Column PHENOMENEX® Luna 3.0×50 mm S10. Solvent A=90% water: 10% methanol: 0.1% TFA. Solvent B=10% water: 90% methanol: 0.1% TFA. Flow Rate=4 mL/min. Start % B=0. Final % B=100. Gradient Time=3 min. Wavelength=220).
Name
Quantity
55.1 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[Br:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[N:16]=[C:15]([C:20]([O:22]CC)=[CH2:21])[CH:14]=[N:13]2>C1COCC1.O.CO>[Br:8][CH2:22][C:20]([C:15]1[CH:14]=[N:13][C:12]2[C:17](=[CH:18][CH:19]=[C:10]([Br:9])[CH:11]=2)[N:16]=1)=[O:21]

Inputs

Step One
Name
Quantity
55.1 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
72 mg
Type
reactant
Smiles
BrC=1C=C2N=CC(=NC2=CC1)C(=C)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by prep HPLC (H2O-MeOH with 10 mM NH4OAc buffer)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC(=O)C1=NC2=CC=C(C=C2N=C1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.15 mmol
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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